molecular formula C37H33N3O5S B455417 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B455417
M. Wt: 631.7g/mol
InChI Key: FCRHPCOFNIBFAN-RUMWWMSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
  • This compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thiazolopyrimidine core and various substituents make it a versatile molecule for scientific research.

Properties

Molecular Formula

C37H33N3O5S

Molecular Weight

631.7g/mol

IUPAC Name

(2E)-2-[[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C37H33N3O5S/c1-23-10-8-9-13-30(23)45-22-27-20-25(14-19-31(27)44-4)21-32-36(42)40-34(26-15-17-29(43-3)18-16-26)33(24(2)38-37(40)46-32)35(41)39-28-11-6-5-7-12-28/h5-21,34H,22H2,1-4H3,(H,39,41)/b32-21+

InChI Key

FCRHPCOFNIBFAN-RUMWWMSVSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)NC5=CC=CC=C5)C6=CC=C(C=C6)OC)OC

SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)NC5=CC=CC=C5)C6=CC=C(C=C6)OC)OC

Canonical SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)NC5=CC=CC=C5)C6=CC=C(C=C6)OC)OC

Origin of Product

United States

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